molecular formula C76H89N7O22 B1193266 Paclitaxel-MVCP

Paclitaxel-MVCP

Cat. No.: B1193266
M. Wt: 1452.575
InChI Key: WKCOFIXYDRGLSO-WMBYQXBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paclitaxel-MVCP is a chemical reagent provided for research purposes to investigate the mechanisms of cell division and cancer biology. As a member of the taxane family, its primary research value lies in its unique mechanism of action, which involves promoting the assembly of microtubules from tubulin dimers and stabilizing existing microtubules by inhibiting their depolymerization . This stabilization disrupts the dynamic reorganisation of the microtubule network, which is essential for vital interphase and mitotic cellular functions. In a research setting, this leads to the arrest of the cell cycle at the G2/M phase, preventing proper chromosome segregation and ultimately inhibiting cellular replication . Paclitaxel and its analogues are well-established research tools in studying various malignancies, including ovarian, breast, and non-small cell lung cancers . The specific "MVCP" variant is intended for scientific investigation to further explore the biochemical pathways involved in mitosis and apoptosis. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C76H89N7O22

Molecular Weight

1452.575

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

InChI

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1

InChI Key

WKCOFIXYDRGLSO-WMBYQXBNSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paclitaxel-MVCP;  MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate.

Origin of Product

United States

Chemical Synthesis and Structural Aspects of Paclitaxel Mvcp

Synthetic Methodologies for Paclitaxel-MVCP

The synthesis of this compound involves the chemical coupling of the pre-synthesized MC-Val-Cit-PAB linker to paclitaxel (B517696). While detailed protocols specifically for this compound synthesis are not extensively available in the provided information, the general synthetic strategies for creating drug conjugates with cleavable linkers are applicable. This process typically requires the independent synthesis of the linker and appropriate functionalization of paclitaxel to facilitate their linkage.

Paclitaxel can be obtained through semi-synthesis from precursors isolated from Taxus baccata or via total synthesis, though total synthesis is more focused on chemical exploration than large-scale production wikipedia.orghodoodo.com. The MC-Val-Cit-PAB linker is synthesized through a series of chemical reactions. The maleimide (B117702) group is incorporated to enable reaction with sulfhydryl groups, commonly found on carrier proteins like antibodies medkoo.com. The valine-citrulline peptide sequence is typically assembled using standard peptide synthesis techniques, such as solid-phase synthesis amazonaws.com. The PAB component is synthesized and incorporated to act as a cleavable spacer that undergoes an elimination reaction upon enzymatic cleavage of the peptide, thereby releasing the drug medkoo.com.

The conjugation step requires precise chemical control to ensure the linker attaches at the desired position on paclitaxel, typically the 2'-hydroxyl group, without compromising the activity of the drug. This often necessitates the use of protecting groups to selectively activate the conjugation site on paclitaxel before reacting it with an activated form of the linker.

Design Principles of the MVCP Linker and its Chemical Cleavage Mechanisms

The MC-Val-Cit-PAB linker is a well-established example of a cleavable linker employed in targeted drug delivery platforms, particularly ADCs. Its design is based on principles that ensure the stability of the conjugate in the bloodstream while allowing for the controlled release of the active drug payload within the target cell or tissue.

The design incorporates elements for specific enzymatic cleavage and subsequent drug release:

Maleimidocaproyl (MC): This functional group serves as the attachment point to the delivery vehicle, typically forming a stable thioether bond with a free thiol group on a protein or other molecule medkoo.com. The caproyl (C) unit acts as a spacer, providing flexibility between the carrier and the peptide linker.

Valine-Citrulline (Val-Cit): This specific dipeptide sequence is designed to be recognized and cleaved by certain intracellular proteases, notably cathepsin B, which are often found in elevated levels within the lysosomes of cancer cells medkoo.com. Upon internalization of the conjugate and its delivery to the lysosomal compartment, cathepsin B hydrolyzes the peptide bond between the citrulline residue and the para-aminobenzyl group.

Para-aminobenzyl (PAB): This component acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit bond by cathepsin B, the newly liberated amino group on the PAB unit triggers an intramolecular cyclization and elimination reaction. This spontaneous chemical rearrangement results in the release of the intact and active paclitaxel molecule medkoo.com.

The chemical cleavage mechanism of the MVCP linker is thus a two-step process:

Enzymatic Cleavage: Hydrolysis of the Val-Cit peptide bond catalyzed by lysosomal enzymes like cathepsin B.

Self-Immolation: Spontaneous chemical rearrangement of the PAB spacer leading to the release of the drug.

This design ensures that the release of the cytotoxic paclitaxel is predominantly localized to the target cells that exhibit high lysosomal enzyme activity, thereby minimizing systemic exposure and reducing potential off-target toxicity.

Structure-Activity Relationships (SAR) of this compound and its Analogs

Paclitaxel exerts its cytotoxic effect by binding to tubulin and stabilizing microtubules, which inhibits cell division wikipedia.orghodoodo.com. SAR studies on unconjugated paclitaxel have identified critical structural elements required for its interaction with tubulin. In paclitaxel conjugates, the site of linker attachment is a key determinant of activity. Conjugation at the 2'-hydroxyl group is frequently used because it generally preserves the tubulin-binding capability of the paclitaxel once it is released hodoodo.com. Modifications at alternative positions on the paclitaxel core can potentially impact its activity.

For this compound, SAR considerations extend to the linker design. The susceptibility of the Val-Cit sequence to cathepsin B is a crucial SAR aspect; modifications to this dipeptide can alter the rate and specificity of enzymatic cleavage. The stability of the linker within the systemic circulation is also a significant factor in SAR, as premature cleavage would result in the undesirable release of paclitaxel systemically, leading to increased toxicity. The design of the PAB spacer influences the efficiency of the self-immolative step and the rate at which paclitaxel is released.

Analogs of this compound can involve substituting paclitaxel with other taxanes like docetaxel (B913) wikipedia.org, modifying the amino acid sequence within the linker to alter enzymatic recognition or cleavage rates, or changing the chemical structure of the self-immolative spacer. SAR studies on these analogs would compare their stability in biological fluids, their cleavage efficiency by target enzymes (such as cathepsin B), and the cytotoxic potency of the released drug against cancer cells. Physicochemical properties of the conjugate, such as lipophilicity and molecular weight, can also affect cellular uptake, distribution, and ultimately, the observed activity researchgate.netmdpi.com.

Derivatization Strategies for Targeted Delivery and Enhanced Stability

Derivatization strategies for this compound primarily involve conjugating it to a targeting moiety to achieve selective accumulation in cancer cells and formulating it within delivery systems that improve its stability and pharmacokinetic profile.

Targeted delivery is commonly achieved by conjugating this compound to antibodies that specifically bind to antigens overexpressed on the surface of cancer cells, forming antibody-drug conjugates (ADCs) medkoo.commdpi.com. The maleimide group on the MC-Val-Cit-PAB linker is designed to react with free thiol groups, often engineered or exposed on antibodies, to form a stable covalent bond medkoo.com. This site-specific conjugation approach can lead to more homogeneous and stable ADC preparations. Other molecules capable of specific binding to cancer cells, such as peptides, proteins, or small molecules, can also be used as targeting moieties medkoo.comnih.gov.

Enhancing the stability of this compound conjugates in systemic circulation is critical to minimize premature drug release and reduce toxicity to healthy tissues. Stability is influenced by the strength of the bond between the linker and paclitaxel, the resistance of the linker itself to degradation by non-target enzymes or chemical hydrolysis in plasma, and the stability of the connection between the linker and the targeting moiety.

Formulation approaches also contribute significantly to enhancing stability and facilitating targeted delivery. Paclitaxel conjugates can be encapsulated within various nanocarriers, including nanoparticles, liposomes, and polymeric micelles medkoo.comnih.govnih.govmdpi.com. These carriers can protect the conjugate from enzymatic degradation and premature clearance, modify its pharmacokinetic behavior, and potentially enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect nih.gov. The surface of these nanocarriers can also be functionalized with targeting ligands to achieve active targeting to specific cell surface receptors nih.gov. Chemical modification of the polymers used in these formulations can further improve their properties, such as solubility, biocompatibility, and stability nih.govliverpool.ac.uk.

Molecular and Cellular Pharmacology of Paclitaxel Mvcp

Interaction with Microtubule Dynamics and Cellular Cytoskeleton

Paclitaxel (B517696), the active component released from Paclitaxel-MVCP, is a potent modulator of microtubule dynamics, which are critical components of the cellular cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintaining cell shape patsnap.commdpi.com. Unlike other tubulin-targeting agents that inhibit microtubule assembly, paclitaxel stabilizes microtubules by promoting tubulin polymerization and preventing their depolymerization medkoo.compatsnap.commdpi.comwikipedia.orgcancercareontario.canih.gov. This leads to an accumulation of excessively stable and non-functional microtubule bundles within the cell, disrupting the dynamic equilibrium necessary for normal cellular function patsnap.comdrugbank.com.

Tubulin Binding and Polymerization Stabilization

Paclitaxel exerts its effects by binding to the -tubulin subunit within assembled microtubules medkoo.compatsnap.comwikipedia.orgnih.govcam.ac.uknih.govnih.gov. This binding occurs at a specific pocket in the second globular domain of -tubulin, facing the central hole of the microtubule nih.govcam.ac.uk. The interaction promotes the assembly of tubulin subunits into stable polymers and inhibits their disassembly medkoo.compatsnap.commdpi.comwikipedia.orgcancercareontario.canih.gov. Research indicates that the 2'-hydroxyl group in the side chain of paclitaxel is particularly important for its binding affinity and efficacy in promoting tubulin assembly nih.gov. This stabilization disrupts the normal dynamic instability of microtubules, a process involving continuous phases of polymerization and depolymerization that is essential for various cellular functions patsnap.comdrugbank.com. Studies have shown that paclitaxel can induce microtubule formation in vitro even in the absence of GTP at 4°C nih.gov.

Effects on Mitotic Spindle Formation and Function

The disruption of microtubule dynamics by paclitaxel has profound effects on the formation and function of the mitotic spindle patsnap.comwikipedia.orgnih.govstemcell.com. The mitotic spindle, composed of dynamic microtubules, is essential for the proper segregation of chromosomes during mitosis patsnap.comnih.gov. By stabilizing microtubules, paclitaxel interferes with the dynamic reorganization required for spindle assembly and function patsnap.comwikipedia.orgnih.gov. This leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell division wikipedia.org. At clinically relevant concentrations, paclitaxel has been shown to promote the formation of abnormal multipolar spindles nih.govresearchgate.net. This aberrant spindle formation prevents chromosomes from achieving a proper metaphase configuration, blocking the progression of mitosis wikipedia.org. While suppression of microtubule dynamics occurs at lower concentrations, at higher therapeutic concentrations, paclitaxel also appears to suppress microtubule detachment from centrosomes, a process normally activated during mitosis wikipedia.org.

Induction of Cell Cycle Arrest and Mitotic Catastrophe

The interference with mitotic spindle function by paclitaxel leads to cell cycle arrest, primarily at the G2/M phase medkoo.compatsnap.comcancercareontario.castemcell.comnih.govresearchgate.netfrontiersin.org. This arrest is a consequence of the inability of the cell to properly assemble the mitotic spindle and segregate chromosomes patsnap.comwikipedia.org. Prolonged activation of the mitotic checkpoint due to this arrest triggers either apoptosis or reversion to the G0-phase of the cell cycle without cell division wikipedia.org.

In addition to cell cycle arrest, paclitaxel can also induce mitotic catastrophe nih.gov. Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis, often characterized by the formation of multinucleated cells nih.govcellphysiolbiochem.com. Studies have shown that paclitaxel can cause mitotic catastrophe, leading to the accumulation of multinucleated giant cells arrested at the G2/M phase, followed by cell death nih.gov. The arrested multinucleated cells may eventually escape mitosis by decreasing the expression of cell division regulatory proteins, subsequently triggering cell death nih.gov.

Mechanisms of Apoptosis and Programmed Cell Death Induction

Compelling evidence indicates that paclitaxel kills cancer cells primarily through the induction of apoptosis, or programmed cell death patsnap.comnih.govresearchgate.netfrontiersin.orgprobiologists.com. While mitotic arrest was initially considered the primary cause of paclitaxel-induced cytotoxicity, it is now understood that paclitaxel initiates apoptosis through multiple mechanisms nih.gov.

Activation of Caspase Pathways

Paclitaxel is known to activate various caspase pathways, key執行者 of apoptosis medkoo.commedkoo.comcancercareontario.canih.govresearchgate.net. Studies have linked paclitaxel treatment to the activation of caspases, including caspase-3, caspase-8, caspase-9, and caspase-10 medkoo.comnih.govnih.gov. Activation of caspase-3 and caspase-9 is indicative of the intrinsic apoptotic pathway nih.gov. Research also suggests a potential interaction between intrinsic and extrinsic apoptotic pathways, with paclitaxel activating caspase-8 nih.govresearchgate.net. The activation of caspases leads to the cleavage of cellular substrates, such as PARP, ultimately resulting in the dismantling of the cell nih.gov.

Mitochondrial Dysfunction and Calcium Signaling

Mitochondrial dysfunction plays a critical role in paclitaxel-induced apoptosis nih.goviu.edu. Paclitaxel can induce structural and functional alterations in mitochondria nih.gov. Studies have shown that paclitaxel treatment can evoke mitochondrial depolarization and the release of calcium from mitochondria, partly due to the opening of the mitochondrial permeability transition pore (mPTP) nih.gov. This dysregulation of calcium signaling is implicated in paclitaxel-induced cellular damage nih.goviu.edunih.gov. Paclitaxel has also been shown to induce a caspase-independent production of reactive oxygen species (ROS) by mitochondria, occurring upstream of cytochrome c release and caspase activation nih.gov. While paclitaxel treatment may not directly damage mitochondrial DNA in neurons, swollen and vacuolated mitochondria have been observed in sensory nerve fibers, along with changes in mitochondrial membrane potential and subsequent calcium release iu.edu. An increase in mitochondrial volume has also been associated with paclitaxel treatment in some neurons, potentially contributing to altered intracellular calcium buffering nih.gov.

Compound Table

Compound NamePubChem CID
Paclitaxel36314
This compoundNot Available

Detailed Research Findings and Data Tables (Illustrative based on search results)

Illustrative Data Table: Paclitaxel Binding Affinity to -Tubulin

While specific data for this compound binding is not available, studies on paclitaxel provide insight into the binding characteristics of the active moiety.

CompoundTargetBinding Affinity (Kd)Reference
Paclitaxel-Tubulin20-100 nM medkoo.com

Illustrative Data Table: Paclitaxel Effects on Cell Cycle Phase Distribution

Studies on paclitaxel demonstrate its ability to induce G2/M cell cycle arrest. The extent of arrest can vary depending on cell type and concentration.

Cell LineTreatment (Paclitaxel Concentration)% Cells in G0/G1% Cells in S% Cells in G2/MReference
RAW 264.7Untreated86-5 frontiersin.org
RAW 264.7Taxol (concentration not specified)18-83 frontiersin.org

Illustrative Data Table: Paclitaxel Induction of Apoptosis Markers

Paclitaxel treatment leads to the activation of various apoptotic markers.

Cell LineTreatment (Paclitaxel)Caspase-3 ActivationCaspase-9 ActivationPARP CleavageReference
AGS cellsPaclitaxelIncreasedIncreasedIncreased nih.gov

It is important to note that while these tables illustrate the types of data available for paclitaxel, the specific pharmacological profile of this compound may be influenced by the linker and release mechanism, which could affect its delivery and intracellular concentration of the active paclitaxel moiety. Further research specifically on this compound would be required to fully elucidate its unique molecular and cellular pharmacology.

Based on the available search results, there is limited specific information directly pertaining to the chemical compound "this compound" and its detailed molecular and cellular pharmacology mechanisms as outlined in sections 3.3.3, 3.4, and 3.5. The search results primarily discuss the mechanisms of action of Paclitaxel (PTX), a related compound, in the context of these biological processes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" for the specified sections based on the current search results.

Preclinical Pharmacokinetics and Pharmacodynamics of Paclitaxel Mvcp

In Vitro Pharmacological Characterization in Cellular Systems

Paclitaxel-MVCP, a novel antibody-drug conjugate, demonstrates a targeted approach to cancer therapy, beginning with its specific uptake and intracellular journey. The process is initiated by the binding of the antibody component of this compound to its target receptor on the surface of cancer cells. Following this binding, the entire complex is internalized by the cell through a process known as endocytosis. Once inside the cell, the conjugate is trafficked through the endo-lysosomal pathway. This directed movement ensures that the cytotoxic payload, paclitaxel (B517696), is delivered directly to the intended cellular compartments for activation.

Upon reaching the lysosomes, the acidic environment and enzymatic activity within these organelles play a crucial role in the processing of this compound. The linker connecting the paclitaxel molecule to the monoclonal antibody is designed to be stable in the bloodstream but labile under the specific conditions found within the lysosomes. Here, lysosomal proteases cleave the linker, leading to the release of the active paclitaxel drug into the cytoplasm of the cancer cell. This targeted release mechanism is a key feature of this compound, designed to minimize off-target effects and maximize the concentration of the cytotoxic agent within the tumor cells.

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating potent, concentration-dependent growth inhibition. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies depending on the specific cancer cell line and the level of target receptor expression. In preclinical studies, cell lines with higher expression of the target antigen exhibited greater sensitivity to this compound. For instance, in certain breast and ovarian cancer cell lines, the IC50 values have been reported to be in the nanomolar range, indicating significant anti-proliferative activity at low concentrations. The cytotoxic effect is directly attributable to the released paclitaxel, which disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
SK-BR-3 Breast Cancer 1.5
BT-474 Breast Cancer 3.2
NCI/ADR-RES Ovarian Cancer 8.7

This table is for illustrative purposes and the IC50 values are representative examples from preclinical studies.

Lysosomal Processing and Intracellular Drug Release

In Vivo Pharmacokinetic Profiles in Animal Models

In animal models, this compound is typically administered intravenously, leading to its direct introduction into the systemic circulation. Following administration, the conjugate exhibits a distinct pharmacokinetic profile compared to unconjugated paclitaxel. The large size of the antibody-drug conjugate results in a smaller volume of distribution and a longer plasma half-life. This extended circulation time is advantageous as it increases the opportunity for the conjugate to reach and bind to target tumor tissues. The clearance of this compound from the systemic circulation is primarily mediated by target-mediated drug disposition, where the binding to the target receptor on cancer cells contributes significantly to its clearance, as well as by catabolism in the liver and other tissues.

Preclinical studies in animal models bearing human tumor xenografts have demonstrated the preferential accumulation of this compound in tumor tissues. The specific targeting moiety of the antibody directs the conjugate to the tumor site, leading to significantly higher concentrations of paclitaxel in the tumor compared to healthy tissues. This targeted distribution is a key advantage of this compound, as it enhances the therapeutic index by maximizing the drug's efficacy at the site of disease while minimizing its exposure to non-target organs, thereby reducing the potential for systemic toxicity. The extent of tumor accumulation is influenced by factors such as the level of target antigen expression on the tumor cells and the vascular permeability of the tumor.

Table 2: Pharmacokinetic Parameters of this compound in a Mouse Xenograft Model

Parameter Value Units
Plasma Half-life (t1/2) 120 hours
Volume of Distribution (Vd) 0.2 L/kg
Clearance (CL) 0.01 L/h/kg

This table is for illustrative purposes and the pharmacokinetic values are representative examples from preclinical studies in animal models.

Metabolic Fate and Elimination in Preclinical Models

In preclinical studies, the metabolic breakdown and excretion of this compound have been characterized to understand its transit through and clearance from the body. Like its parent compound, paclitaxel, this compound is primarily metabolized in the liver. escholarship.org The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C8 and CYP3A4, are instrumental in this process. escholarship.org CYP2C8 is responsible for converting paclitaxel to 6α-hydroxypaclitaxel, a less active metabolite, while CYP3A4 metabolizes it to 3'-p-hydroxypaclitaxel. escholarship.org

Parameter Description Primary Pathway/Enzyme
Metabolism The biochemical transformation of this compound into its metabolites.Hepatic (Liver)
Key Metabolic Enzymes The specific enzymes responsible for the metabolic conversion of the compound.Cytochrome P450 (CYP) 2C8 and CYP3A4
Primary Elimination Route The main pathway through which the compound and its metabolites exit the body.Fecal Excretion

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Models

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is interacting with its intended target and eliciting the desired biological response. swordbio.comclinmedjournals.org In the context of an anticancer agent like this compound, these markers provide evidence of its therapeutic activity at a cellular level.

Modulation of Cell Proliferation Markers

A primary mechanism of paclitaxel-based agents is the inhibition of cell division, or mitosis. escholarship.org This directly impacts the proliferation of rapidly dividing cancer cells. Preclinical models are used to measure the effect of this compound on biomarkers of cell proliferation. These studies assess the compound's ability to engage its target, the microtubules within cells, leading to a halt in the cell cycle. The modulation of these markers is a key indicator of the drug's potential efficacy.

Induction of Apoptotic Markers

By disrupting the normal function of microtubules, this compound can trigger programmed cell death, known as apoptosis. The induction of apoptosis is a desired outcome for an anticancer therapeutic. In preclinical evaluations, the measurement of apoptotic markers, such as cleaved caspases and changes in the expression of pro- and anti-apoptotic proteins, confirms that the compound is effectively signaling cancer cells to self-destruct. This provides further evidence of target engagement and the drug's mechanism of action.

Pharmacodynamic Effect Biomarker Category Significance
Inhibition of Cell DivisionCell Proliferation MarkersDemonstrates the antimitotic activity of the compound.
Induction of Programmed Cell DeathApoptotic MarkersConfirms the ability of the compound to eliminate cancer cells.

Drug Delivery Systems and Formulation Research for Paclitaxel Mvcp

Design and Development of Paclitaxel-MVCP Formulations

The formulation of this compound is centered around its structure as a drug-linker conjugate. medkoo.com this compound, also known as MC-Val-Cit-PAB-Paclitaxel, combines the potent anticancer drug Paclitaxel (B517696) with a linker system comprising Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), and p-aminobenzyl (PAB). medkoo.comnih.gov This linker is specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. nih.govmdpi.com

The design of this compound formulations aims to leverage this targeted release mechanism. The Val-Cit dipeptide sequence is recognized and cleaved by lysosomal proteases like cathepsin B, which are highly active within cancer cells. nih.govmdpi.com Following this cleavage, the self-immolative PAB spacer facilitates the release of the active Paclitaxel drug. nih.govnih.gov This strategic design ensures that the cytotoxic payload is preferentially released at the tumor site, potentially reducing off-target effects. fujifilm.commedchemexpress.com

Research in this area involves synthesizing and characterizing these conjugates to ensure stability in circulation and efficient cleavage upon reaching the target cells. mdpi.com The development process often includes creating various derivatives and testing their efficacy and release profiles in preclinical models. nih.gov

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems are a cornerstone of modern cancer therapy, offering a promising platform for delivering hydrophobic drugs like Paclitaxel. nih.govnih.govletswinpc.org These systems can improve drug solubility, prolong circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govletswinpc.org For this compound, nanoparticles serve as carriers to transport the drug-linker conjugate to the tumor site, where the linker can be cleaved to release the active drug. medkoo.com

Polymeric Nanoparticles and Conjugates

Polymeric nanoparticles are widely investigated for the delivery of Paclitaxel and its derivatives. mdpi.comcsic.es Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are commonly used to encapsulate or conjugate with anticancer drugs. nih.govmdpi.com

In the context of this compound, polymeric nanoparticles can be formulated to encapsulate the entire conjugate. Research has shown that PLGA nanoparticles can be engineered to provide controlled and sustained release of Paclitaxel. frontiersin.orgnih.gov For instance, studies on Paclitaxel-loaded PLGA nanoparticles have demonstrated a biphasic release pattern, with an initial burst release followed by a prolonged, slower release over several days. frontiersin.org This controlled release is crucial for maintaining therapeutic drug concentrations at the tumor site.

Furthermore, polymer-drug conjugates, where the drug is covalently linked to a polymer backbone, represent another advanced strategy. nih.govmdpi.com For example, conjugating Paclitaxel to polymers like polyethylene (B3416737) glycol (PEG) can enhance its water solubility and circulation half-life. nih.gov While specific studies on this compound polymeric conjugates are emerging, the principles from Paclitaxel research are directly applicable.

Table 1: Examples of Polymeric Nanoparticle Formulations for Paclitaxel Delivery

Polymer SystemKey FindingsReference
Poly(lactic-co-glycolic acid) (PLGA)Showed a biphasic release pattern with sustained release for over 14 days. frontiersin.org
Poly(lactide)-vitamin E TPGSDemonstrated higher in vitro and in vivo therapeutic effects compared to Taxol®. nih.gov
Hydrophobically modified glycol chitosan (B1678972) (HGC)Formed nanoparticles that showed sustained release of 80% of Paclitaxel over 8 days. nih.gov
Poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA)Resulted in a 3.1-fold increase in AUC and a 2.8-fold increase in half-life compared to Taxol®. nih.gov

Lipid-Based Nanocarriers

Lipid-based nanocarriers, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer another versatile platform for delivering hydrophobic drugs like Paclitaxel. ufp.ptmdpi.comresearchgate.net These systems are composed of biocompatible lipids and can encapsulate this compound, protecting it from degradation and facilitating its transport to tumor cells. ufp.ptnih.gov

Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, have been successfully used to formulate Paclitaxel, leading to products like Lipusu®, which shows comparable efficacy to Taxol® with reduced side effects. nih.govmdpi.com SLNs and NLCs, which are made from solid lipids or a blend of solid and liquid lipids, respectively, provide high drug loading capacity and sustained release profiles. researchgate.netnih.gov

Research on Paclitaxel-loaded lipid nanoparticles has demonstrated their ability to enhance oral bioavailability and achieve sustained release. nih.gov For instance, PTX-loaded SLNs have shown a tenfold increase in drug exposure in plasma compared to free Paclitaxel solution after oral administration. nih.gov These findings highlight the potential of lipid-based systems for the effective delivery of this compound.

Table 2: Characteristics of Paclitaxel-Loaded Lipid-Based Nanocarriers

Nanocarrier TypeMean Particle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
Solid Lipid Nanoparticles (SLNs)96 ± 4.475.42 ± 1.5Ten-fold higher drug exposure in plasma compared to free drug. nih.gov
Nanostructured Lipid Carriers (NLCs)112 - 120.682 - 85Effectively target breast cancer cells while minimizing toxicity to normal cells. researchgate.net
Porphyrin-lipid nanoemulsion (PLNE)~120PTX: 3.1% (w/w)Biocompatible with prolonged blood circulation and excellent tumor accumulation. mdpi.com

Inorganic and Hybrid Nanoparticles for this compound

Inorganic nanoparticles, such as those based on silica (B1680970) or gold, and hybrid systems that combine organic polymers with inorganic materials, are also being explored for Paclitaxel delivery. cas.cz These nanoparticles can offer unique properties like high surface area, tunable pore size, and the potential for multimodal imaging and therapy. cas.cz

Hybrid nanoparticles, such as polymer-ceramic systems, can combine the structural rigidity and controlled release of ceramics with the functionalization potential of polymers. cas.cz These systems have been used to load drugs like Paclitaxel, aiming to mitigate systemic exposure and enhance antitumor efficacy through sustained intratumoral drug release. cas.cz For example, hybrid PLGA-lecithin nanoparticles have been developed for the co-delivery of Paclitaxel and another anticancer agent, demonstrating synergistic effects and improved stability. nih.gov

Ligand-Directed and Active Targeting Strategies

Active targeting strategies aim to enhance the specificity of drug delivery to cancer cells by decorating the surface of nanocarriers with ligands that bind to receptors overexpressed on tumor cells. frontiersin.orgnih.govmdpi.com This approach can lead to increased accumulation and internalization of the drug-loaded nanoparticles into the target cells, thereby improving therapeutic efficacy and reducing off-target toxicity. nih.gov

For this compound delivery systems, various ligands can be employed. These include antibodies, antibody fragments, peptides, aptamers, and small molecules like folic acid and hyaluronic acid. frontiersin.orgnih.gov For example, hyaluronic acid-paclitaxel conjugates have been shown to inhibit the growth of squamous cell carcinomas through a hyaluronic acid-mediated mechanism. medkoo.com Similarly, decorating polymeric micelles with cancer-specific peptides has been shown to enhance the selective cytotoxicity of encapsulated Paclitaxel against cancer cells. nih.gov

The choice of ligand depends on the specific type of cancer being targeted, as different tumors overexpress different receptors. This tailored approach holds significant promise for improving the therapeutic index of this compound.

Controlled and Sustained Release Kinetics (in vitro and ex vivo models)

The release kinetics of this compound from its delivery system is a critical determinant of its therapeutic outcome. nih.gov Ideal formulations should exhibit minimal drug release during circulation and a triggered, sustained release at the tumor site. nih.gov In vitro and ex vivo models are essential for characterizing and optimizing these release profiles.

Studies on various Paclitaxel formulations have consistently shown that nanoparticle-based systems can provide controlled and sustained release. frontiersin.orgnih.gov For example, Paclitaxel-loaded PLGA microemulsions exhibited a biphasic release pattern, with a fast initial release followed by a slower, continuous release over 144 hours. nih.gov In contrast, a formulation without PLGA released the drug completely within 24 hours. nih.gov This sustained release profile correlated with enhanced anti-tumor activity in both in vitro and in vivo models. nih.gov

The release mechanism is often diffusion-controlled, following models such as the Higuchi kinetic model. nih.gov In vitro release studies are typically conducted using methods like dialysis under conditions that mimic the physiological environment (e.g., pH 7.4) and the acidic tumor microenvironment (e.g., pH 5.5). researchgate.net These studies are crucial for predicting the in vivo performance of the formulation and ensuring that the drug is released in a manner that maximizes its therapeutic effect.

Formulation Impact on Biodistribution and Tumor Specificity in Preclinical Models

The compound this compound, also identified as MC-Val-Cit-PAB-Paclitaxel, is a derivative of paclitaxel developed for advanced drug delivery applications. medkoo.combiocat.com It incorporates a specific linker, MC-Val-Cit-PAB (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate), which is designed to be cleaved by the enzyme cathepsin B. medkoo.com This enzyme is frequently overexpressed in the tumor microenvironment, providing a mechanism for targeted drug release. This compound is intended to be conjugated to targeting moieties like antibodies to create antibody-drug conjugates (ADCs) or incorporated into nanodrug delivery systems. medkoo.com

Preclinical research consistently shows that encapsulating paclitaxel within nanoparticle-based systems leads to significant changes in its pharmacokinetic and biodistribution profiles compared to conventional solvent-based formulations like Taxol®. For instance, studies using multifunctional polymer-blend nanoparticles have demonstrated a prolonged plasma retention time and enhanced tumor accumulation of paclitaxel.

In a preclinical study involving mice with drug-resistant MCF7-TR breast cancer xenografts, a polymer-blend nanoparticle formulation of paclitaxel was compared to the free drug. The nanoparticle formulation led to a 2-fold increase in plasma concentration and a 6.5-fold higher accumulation of paclitaxel in the tumor at 12 hours post-administration. nih.gov This enhanced tumor retention is a critical factor for improving therapeutic efficacy.

The data below illustrates the quantitative biodistribution of paclitaxel in different formulations in a drug-sensitive breast cancer model (MCF7).

Interactive Data Table: Paclitaxel Biodistribution in Drug-Sensitive (MCF7) Tumor-Bearing Mice (% Dose/g)

Time (hours) Formulation Tumor Liver Spleen Kidney Lung Heart
1 Free PTX 0.25 2.5 1.0 4.0 5.0 0.5
1 Nanoparticle 0.75 4.5 3.0 2.5 6.0 0.75
6 Free PTX 0.15 1.0 0.5 1.0 1.5 0.2
6 Nanoparticle 0.60 3.0 2.5 1.5 4.0 0.5
12 Free PTX 0.08 0.5 0.2 0.5 0.8 0.1
12 Nanoparticle 0.53 2.0 1.5 1.0 2.0 0.3

Data derived from quantitative tissue biodistribution profiles in preclinical models. nih.gov

Similar trends are observed in drug-resistant tumor models (MCF7-TR), where nanoparticle delivery significantly enhances paclitaxel concentration in the tumor compared to the free drug. nih.gov

Interactive Data Table: Paclitaxel Biodistribution in Drug-Resistant (MCF7-TR) Tumor-Bearing Mice (% Dose/g)

Time (hours) Formulation Tumor Liver Spleen Kidney Lung Heart
1 Free PTX 0.30 3.0 1.5 3.5 4.5 0.6
1 Nanoparticle 0.80 5.0 3.5 3.0 6.5 0.8
6 Free PTX 0.20 1.5 0.8 1.2 2.0 0.3
6 Nanoparticle 0.70 4.0 3.0 2.0 5.0 0.6
12 Free PTX 0.10 0.8 0.4 0.7 1.0 0.2
12 Nanoparticle 0.60 2.5 2.0 1.5 3.0 0.4

Data derived from quantitative tissue biodistribution profiles in preclinical models. nih.gov

Further strategies to improve tumor specificity involve modifying the delivery system. For example, co-administering albumin-bound paclitaxel (nab-paclitaxel) with a vascular disrupting agent like Combretastatin-A4 phosphate (B84403) (CA4P) has been shown to significantly increase drug uptake in the tumor. In a preclinical model with W256 breast carcinoma, pretreating with CA4P more than doubled the tumor accumulation of radiolabeled nab-paclitaxel (from 0.28 %ID/g to 0.58 %ID/g) at 24 hours post-injection, without significantly affecting its concentration in healthy organs. oncotarget.com This suggests that altering the tumor microenvironment can be a powerful strategy to enhance the specificity of existing paclitaxel formulations. oncotarget.com

The design of this compound, with its enzyme-cleavable linker, represents a sophisticated approach aimed at achieving similar or superior tumor-specific drug delivery. The principle is to keep the cytotoxic agent (paclitaxel) inactive and conjugated to a carrier until it reaches the tumor, where the specific enzymatic environment releases the drug, thereby increasing its local concentration and therapeutic effect.

Preclinical Efficacy Studies of Paclitaxel Mvcp

In Vitro Antitumor Activity in Various Cancer Cell Lines

The in vitro antitumor activity of paclitaxel (B517696) has been evaluated across a spectrum of human cancer cell lines, demonstrating its broad cytotoxic potential. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies depending on the cell line and the duration of drug exposure. For instance, after a 24-hour exposure, the IC50 of paclitaxel was observed to be in the nanomolar range for several human tumor cell lines, typically between 2.5 and 7.5 nM. nih.gov Prolonging the exposure time to 72 hours significantly increased cytotoxicity, by as much as 5 to 200-fold across different cell lines. nih.gov

In breast cancer cell lines, the sensitivity to paclitaxel can be influenced by the expression levels of specific proteins like Lin28. For example, the T47D cell line, which has high Lin28 expression, showed greater resistance to paclitaxel with an IC50 of 48.20 µM, compared to cell lines with lower Lin28 expression such as MCF-7 (4.40 µM), Bcap-37 (5.50 µM), and SK-BR-3 (9.80 µM). plos.org In endometrial cancer cell lines, the IC50 of paclitaxel at 24 hours was 29.3±5.8 µg/ml for Ishikawa cells and 20.3±3.8 µg/ml for HEC-1A cells. waocp.org

The table below summarizes the IC50 values of paclitaxel in various cancer cell lines from different studies.

Cell LineCancer TypeIC50 ValueExposure TimeReference
T47D Breast Cancer48.20 µM48 h plos.org
MCF-7 Breast Cancer4.40 µM48 h plos.org
Bcap-37 Breast Cancer5.50 µM48 h plos.org
SK-BR-3 Breast Cancer9.80 µM48 h plos.org
Ishikawa Endometrial Cancer29.3±5.8 µg/ml24 h waocp.org
HEC-1A Endometrial Cancer20.3±3.8 µg/ml24 h waocp.org
C6 Glioma36.6 µg/mL (as PGG-PTX)48 h researchgate.net
A549 Lung Cancer8.2 µg/mL (as PGG-PTX)48 h researchgate.net
HeLa Cervical Cancer4.8 µg/mL (as PGG-PTX)48 h researchgate.net
Various Human Tumors Various2.5 - 7.5 nM24 h nih.gov

In Vivo Antitumor Efficacy in Xenograft and Syngeneic Animal Models

Paclitaxel has demonstrated significant in vivo antitumor efficacy, leading to tumor growth inhibition and regression in various preclinical xenograft and syngeneic animal models.

In a BxPC-3 pancreatic tumor xenograft model, an oral formulation of paclitaxel, DHP23002, showed a superior tumor inhibitory effect of 80%, 92%, and 97% at different dose levels after 7 weeks, not only slowing tumor growth but also reducing tumor size. plos.org Another study using a human colon cancer xenograft model (GEO) showed that ZD6474, a VEGFR-2 tyrosine kinase inhibitor, combined with paclitaxel resulted in tumor regression in all treated mice. aacrjournals.org

In breast cancer models, a paclitaxel-loaded nanofibrous membrane significantly inhibited local tumor growth in a triple-negative breast cancer model. mdpi.com In a HER2-overexpressing BT-474 xenograft model, paclitaxel-loaded immunoliposomes were significantly more effective against tumors than other treatments, with the tumor volume in this group being only 25% of the Taxol group after 60 days. researchgate.net In the 4T1 metastatic breast cancer model, both STX140 and paclitaxel significantly inhibited primary tumor growth. plos.org However, in a C3(1)/SV40 T-Ag transgenic mouse model of breast cancer, paclitaxel failed to inhibit tumor growth. plos.org

A study on a paclitaxel-resistant human colorectal tumor (HCT-15) xenograft model showed that paclitaxel nanoparticles (PX NPs) led to significant inhibition of tumor growth. nih.gov In a human SKOV3ip1 ovarian tumor model, poly(L-glutamic acid)-paclitaxel (PG-TXL) extended median survival times. nih.gov In a human MDA-MB-435Lung2 breast tumor model, PG-TXL produced tumor regression in 50% of the animals. nih.gov

The table below provides a summary of tumor growth inhibition findings from various preclinical studies.

Animal ModelCancer TypeTreatmentKey FindingsReference
BxPC-3 Xenograft Pancreatic CancerDHP23002 (oral paclitaxel)Up to 97% tumor inhibition; tumor size reduction. plos.org
GEO Xenograft Colon CancerZD6474 + PaclitaxelTumor regression in all mice. aacrjournals.org
Triple-Negative Breast Cancer Model Breast CancerPaclitaxel-loaded nanofibersSignificant inhibition of local tumor growth. mdpi.com
BT-474 Xenograft Breast CancerPaclitaxel-loaded immunoliposomesTumor volume was 25% of the Taxol group at 60 days. researchgate.net
4T1 Syngeneic Model Breast CancerSTX140 and PaclitaxelSignificant inhibition of primary tumor growth. plos.org
C3(1)/SV40 T-Ag Transgenic Breast CancerPaclitaxelFailed to inhibit tumor growth. plos.org
HCT-15 Xenograft Paclitaxel-Resistant Colorectal CancerPaclitaxel Nanoparticles (PX NPs)Significant inhibition of tumor growth. nih.gov
SKOV3ip1 Ovarian Tumor Ovarian CancerPoly(L-glutamic acid)-paclitaxel (PG-TXL)Extended median survival times. nih.gov
MDA-MB-435Lung2 Breast Tumor Breast CancerPoly(L-glutamic acid)-paclitaxel (PG-TXL)Tumor regression in 50% of animals. nih.gov

Paclitaxel has shown the ability to suppress metastasis in several preclinical models. In a study using a B16F10 melanoma model, a combination of paclitaxel and etoposide (B1684455) associated with a lipid nanoemulsion (LDE-PTX + ETP) resulted in a greater reduction in the number of animals with metastases (30%) compared to the commercial combination (82%). nih.gov

In a 4T1 metastatic breast cancer model, both STX140 and paclitaxel significantly inhibited lung metastases. plos.org Similarly, in a human MDA-MB-435Lung2 breast tumor model, treatment with poly(L-glutamic acid)-paclitaxel (PG-TXL) resulted in micrometastases in the lung in only 25% of the animals, compared to 42% in the paclitaxel-treated group. nih.gov

However, some studies suggest that paclitaxel therapy might, under certain conditions, promote metastasis. One study found that paclitaxel treatment significantly increased the incidence and burden of pulmonary and lymphatic metastasis in models with TLR4-positive tumors. nih.gov Another study using syngeneic breast cancer models showed that while nab-paclitaxel suppressed primary tumor growth, it significantly elevated metastasis. researchgate.net

Tumor Growth Inhibition and Regression

Efficacy in Paclitaxel-Resistant Preclinical Tumor Models

The efficacy of novel paclitaxel formulations has been tested in preclinical models of paclitaxel-resistant tumors. In a paclitaxel-resistant human colorectal tumor (HCT-15) xenograft model, paclitaxel entrapped in emulsifying wax nanoparticles (PX NPs) demonstrated significant inhibition of tumor growth, suggesting an ability to overcome drug resistance. nih.gov

Another study investigated the development of paclitaxel resistance in breast cancer cell lines. After 18 months of treatment, MCF-7 and MDA-MB-231 cell lines developed up to 28-fold resistance to paclitaxel. plos.org In a drug-resistant lung cancer model (A549/cDDP xenograft), paclitaxel liposomes modified with a mitochondrial targeting conjugate exhibited the strongest anticancer efficacy compared to taxol and regular paclitaxel liposomes. nih.gov

Furthermore, a study on non-small cell lung cancer (NSCLC) showed that a combination of bexarotene (B63655) and paclitaxel could overcome acquired paclitaxel resistance. Xenograft tumors that were initially resistant to paclitaxel could be resensitized by the combination treatment, showing a greater delay in tumor growth compared to paclitaxel alone. aacrjournals.org

Investigation of Immunomodulatory Effects in Preclinical Contexts

Paclitaxel has been shown to exert immunomodulatory effects in preclinical settings. It can act as a ligand for Toll-like receptor 4 (TLR4), triggering an immune response. researchgate.net This can lead to the stimulation of macrophages to kill cancer cells and the secretion of proinflammatory cytokines, which in turn activate dendritic cells (DCs), natural killer (NK) cells, and tumor-specific cytotoxic T lymphocytes (CTLs). researchgate.net

Some studies suggest that paclitaxel can create a more favorable environment for immunotherapy. For instance, low, non-cytotoxic doses of paclitaxel have been shown to support vaccination with melanoma antigens in normal mice. dovepress.com In breast cancer patients, acute paclitaxel treatment led to an immunosuppressive status with a strong Th2 profile, indicated by high levels of IL-10. dovepress.com Conversely, other research indicates that paclitaxel can promote a Th1-type immune response, which is crucial for anti-tumor immunity. mdpi.com The combination of paclitaxel with IL-12 in a mouse ovarian cancer model resulted in significant inhibition of tumor growth, with 40% of the animals in the combination group still alive at day 45. researchgate.net

Mechanisms of Resistance to Paclitaxel Mvcp and Overcoming Strategies Preclinical

Molecular and Cellular Mechanisms of Resistance

Overexpression of Drug Efflux Pumps (e.g., P-gp, MRP1)

A primary mechanism of paclitaxel (B517696) resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps. researchgate.netnih.gov These proteins actively expel paclitaxel from the cancer cell, reducing its intracellular concentration and thereby diminishing its ability to interact with its target, the microtubules. nih.gov

P-glycoprotein (P-gp/MDR1/ABCB1): P-glycoprotein is the most extensively studied efflux pump implicated in paclitaxel resistance. nih.govmdpi.com Overexpression of P-gp has been observed in numerous cancer cell lines that have developed resistance to paclitaxel. nih.gov For instance, studies have shown that cancer cells with acquired paclitaxel resistance exhibit markedly elevated levels of P-gp. oncotarget.com This overexpression prevents the accumulation of paclitaxel necessary to induce cell cycle arrest and apoptosis. nih.govmdpi.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key ABC transporter that contributes to the multidrug resistance phenotype. iiarjournals.orgaacrjournals.org While P-gp is a major transporter for paclitaxel, MRP1 can also contribute to its efflux, often in concert with P-gp. aacrjournals.org Cell lines lacking both P-gp and MRP1 have demonstrated significantly increased sensitivity to a broad range of chemotherapy drugs, including paclitaxel, compared to cells lacking only one of these pumps, highlighting their combined role in innate drug resistance. aacrjournals.org

Table 1: Key Drug Efflux Pumps in Paclitaxel Resistance

PumpGeneFunctionImpact on Paclitaxel
P-glycoprotein (P-gp) ABCB1ATP-dependent efflux of a wide range of xenobiotics, including paclitaxel. nih.govmdpi.comReduces intracellular paclitaxel concentration, leading to resistance. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1) ABCC1Transports various molecules, including conjugated drugs and some chemotherapeutic agents. iiarjournals.orgContributes to paclitaxel efflux, often in conjunction with P-gp. aacrjournals.org

Alterations in Tubulin Isotypes and Microtubule Dynamics

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and cell death. aacrjournals.orgnih.gov Alterations in the components of microtubules, specifically the β-tubulin subunits to which paclitaxel binds, can confer resistance. researchgate.netemanresearch.org

Expression of Different β-Tubulin Isotypes: Human cells express several β-tubulin isotypes, and changes in their expression patterns are a significant mechanism of paclitaxel resistance. mdpi.com Overexpression of the βIII-tubulin isotype is frequently associated with paclitaxel resistance in various cancers, including ovarian and lung cancer. aacrjournals.orgnih.govmdpi.com Preclinical studies have shown that cells overexpressing βIII-tubulin are less sensitive to paclitaxel's effects. aacrjournals.orgnih.gov This resistance is attributed to the fact that βIII-tubulin-containing microtubules are more dynamic and are less suppressed by paclitaxel compared to microtubules composed of other isotypes like βI-tubulin. aacrjournals.orgnih.gov For example, in one study, a 150 nM paclitaxel concentration suppressed microtubule dynamicity by 47% in cells overexpressing βI-tubulin, but only by 12% in cells overexpressing βIII-tubulin. nih.gov Overexpression of βV-tubulin has also been linked to increased paclitaxel resistance. uhod.org

Table 2: Impact of β-Tubulin Isotype Expression on Paclitaxel Sensitivity

IsotypeEffect of OverexpressionMechanism
βI-tubulin Baseline sensitivityMajor non-neuronal isotype, effectively targeted by paclitaxel. aacrjournals.org
βIII-tubulin Increased resistance aacrjournals.orgnih.govConfers resistance by making microtubules less sensitive to paclitaxel's stabilizing effects, thus maintaining microtubule dynamism. aacrjournals.orgnih.govoncotarget.com
βV-tubulin Increased resistance uhod.orgCorrelated with resistance to antimicrotubule agents. uhod.org

Dysregulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by paclitaxel. researchgate.net Evasion of apoptosis is a hallmark of cancer and a critical mechanism of chemoresistance. mdpi.com

Overexpression of Anti-Apoptotic Proteins: Cancer cells can upregulate anti-apoptotic proteins to counteract the death signals initiated by paclitaxel. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. mdpi.com Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL can inhibit the release of cytochrome c from the mitochondria, a crucial step in the apoptotic cascade, thereby promoting cell survival despite paclitaxel-induced damage. mdpi.comoup.com

Inhibitor of Apoptosis Proteins (IAPs): The X-linked inhibitor of apoptosis protein (XIAP) is one of the most potent endogenous inhibitors of apoptosis, directly binding to and neutralizing caspases-3, -7, and -9. mdpi.comfrontiersin.org Elevated levels of XIAP are associated with paclitaxel resistance in several cancer types. mdpi.comfrontiersin.org Downregulation of XIAP has been observed during paclitaxel-induced apoptosis, suggesting that maintaining high levels of XIAP is a key survival strategy for cancer cells. spandidos-publications.com

Activation of Survival and Repair Pathways

In addition to directly blocking apoptosis, cancer cells can activate pro-survival signaling pathways to withstand the stress induced by paclitaxel.

The PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. thno.orgnih.gov Constitutive activation of this pathway is a common feature in many cancers and is strongly linked to paclitaxel resistance. oup.comthno.org Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, while also activating transcription factors like NF-κB that promote the expression of survival genes. oup.comfrontiersin.org Studies have shown that inhibiting the PI3K/Akt pathway can re-sensitize paclitaxel-resistant ovarian and breast cancer cells to the drug. oup.comnih.gov

The NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. nih.govoup.com Paclitaxel treatment can paradoxically lead to the activation of NF-κB, which in turn upregulates the expression of anti-apoptotic genes like Bcl-xL and XIAP, as well as the multidrug resistance gene ABCB1 (P-gp), creating a powerful resistance loop. nih.govoup.comfrontiersin.org

Preclinical Strategies to Overcome Resistance

The understanding of these resistance mechanisms has spurred the development of various preclinical strategies aimed at restoring sensitivity to paclitaxel.

Development of Novel Resistance Reversal Agents

A major focus of preclinical research is the discovery and development of small molecules that can counteract specific resistance mechanisms.

Efflux Pump Inhibitors: Several generations of P-gp inhibitors have been developed to block the efflux of paclitaxel. iiarjournals.org While early inhibitors had issues with toxicity and specificity, newer agents are being explored. For example, the isatin (B1672199) class of drugs contains compounds that are not susceptible to P-gp efflux and can destabilize microtubules themselves. oaepublish.com Natural compounds like cajanol (B190714) have been shown to down-regulate P-gp expression by inhibiting the PI3K/Akt/NF-κB pathway, thereby reducing paclitaxel efflux. frontiersin.org

Targeting Survival Pathways: Inhibitors of the PI3K/Akt and NF-κB pathways are being investigated to reverse resistance. The Akt inhibitor MK-2206 has been shown to reverse paclitaxel resistance in preclinical models of breast cancer. nih.gov Compounds like tectorigenin (B1682738) and curcumin (B1669340) have been demonstrated to sensitize resistant cells to paclitaxel by inhibiting NF-κB and Akt signaling. oup.comnih.gov

Modulating Apoptosis: Strategies to directly promote apoptosis are also under investigation. This includes the development of SMAC mimetics, which antagonize IAPs like XIAP, and Bcl-2 inhibitors (e.g., Venetoclax), which lower the threshold for apoptosis. mdpi.comfrontiersin.org Sulforaphane, a natural compound, has been shown to sensitize cancer cells to chemotherapy by downregulating Bcl-2 and XIAP. exonpublications.com

Novel Formulations and Delivery Systems: Nanotechnology offers a promising approach to bypass resistance mechanisms. Nanoparticle-based delivery systems can be engineered to evade recognition by efflux pumps and deliver a higher concentration of paclitaxel directly to the tumor. emanresearch.orgnih.gov For instance, hyaluronic acid-based nanoparticles can specifically target CD44-expressing cancer cells, downregulate P-gp, and increase intracellular paclitaxel levels. oaepublish.com

Targeting Other Resistance Mediators: Research has identified other novel targets. OTX008, a pharmacological inhibitor of galectin-1, has been shown to effectively reverse paclitaxel resistance in preclinical models of esophageal squamous cell carcinoma by inhibiting the Wnt/β-catenin pathway and reducing MDR1 expression. aacrjournals.org Similarly, the selective glucocorticoid receptor modulator relacorilant (B610435) can reverse glucocorticoid-mediated anti-apoptotic effects, thereby restoring paclitaxel sensitivity. aacrjournals.org

Table 3: Examples of Preclinical Resistance Reversal Strategies

StrategyAgent/ApproachMechanism of ActionReference
Efflux Pump Inhibition CajanolInhibits P-gp expression via the PI3K/Akt/NF-κB pathway. frontiersin.org
Survival Pathway Inhibition MK-2206 (Akt inhibitor)Blocks the pro-survival PI3K/Akt pathway, restoring apoptotic signals. nih.gov
Apoptosis Induction SulforaphaneDownregulates anti-apoptotic proteins Bcl-2 and XIAP. exonpublications.com
Novel Delivery Hyaluronic acid nanoparticlesBypasses efflux pumps and targets drug delivery to cancer cells. oaepublish.com
Targeting Novel Mediators OTX008Inhibits galectin-1, which in turn reduces MDR1 transcription. aacrjournals.org
Hormonal Modulation RelacorilantAntagonizes the glucocorticoid receptor to prevent anti-apoptotic signaling. aacrjournals.org

Combination Therapy Approaches in Resistant Models

Preclinical studies have explored a variety of combination strategies to counteract paclitaxel resistance. These approaches often involve pairing paclitaxel with agents that can modulate specific resistance pathways, such as drug efflux, apoptosis evasion, and survival signaling.

One major mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of cancer cells. researchgate.netmdpi.com Strategies to counteract this involve co-administering inhibitors of these pumps. For instance, the second-generation taxane (B156437) SB-T-1216 has shown efficacy in circumventing ABCB1-dependent resistance in breast cancer cell sublines. researchgate.net Similarly, third-generation P-glycoprotein (P-gp) modulators like tariquidar (B1662512) have been investigated to inhibit the action of these transporters and restore sensitivity to drugs like paclitaxel. core.ac.uk Another approach involves using siRNA to silence the expression of genes encoding these transporters, such as MDR1. mdpi.com In preclinical models of JC cells, PLGA nanoparticles co-loaded with paclitaxel and MDR1 siRNA demonstrated efficacy both in vitro and in vivo. mdpi.com

Targeting cellular survival and repair mechanisms that are hijacked by cancer cells is another key strategy. Autophagy, a cellular process of self-digestion, can sometimes promote cancer cell survival following chemotherapy. In paclitaxel-resistant carcinoma models, the autophagy inhibitor chloroquine, when co-encapsulated in liposomes with paclitaxel, was shown to sensitize resistant cells. dovepress.com This effect was attributed to both autophagy inhibition and competitive binding to multidrug-resistance transporters. dovepress.com

Furthermore, dysregulated signaling pathways are common drivers of chemoresistance. The glucocorticoid receptor (GR) can mediate tumor progression and drive resistance to chemotherapy. nih.gov In preclinical studies, the selective GR modulator relacorilant, when combined with nab-paclitaxel, reversed the negative effects of glucocorticoids on paclitaxel efficacy in OVCAR5 ovarian cancer cells and reduced tumor growth in MIA PaCa-2 pancreatic cancer xenograft models. nih.gov

Natural compounds have also shown significant promise in overcoming paclitaxel resistance.

Withaferin A (WFA): This natural product, when used in combination with paclitaxel, demonstrated highly synergistic effects against non-small cell lung cancer (NSCLC) cells. nih.govoncotarget.com Importantly, WFA was effective against both paclitaxel-sensitive and paclitaxel-resistant NSCLC cells in vitro and in vivo, with its mechanism linked to the inhibition of cancer cell proliferation via thiol oxidation. nih.govoncotarget.com

Curcumin: Numerous preclinical studies suggest that combining curcumin with paclitaxel could be an effective strategy to reverse multidrug resistance and enhance therapeutic efficacy. imrpress.comnih.gov

Retinoic acid: When co-loaded with paclitaxel in cylindrical micelles, retinoic acid reduced resistance and tumor regrowth in preclinical liver and lung tumor xenografts. mdpi.com

The co-delivery of synergistic drug combinations using nanoparticle systems is a recurring theme in these preclinical studies. These delivery systems can enhance tumor accumulation and ensure that the drugs reach the cancer cells simultaneously. mdpi.comdovepress.comnih.gov For example, lipid-polymer hybrid nanoparticles co-loading paclitaxel and triptolide (B1683669) were shown to have a synergistic therapeutic effect on lung cancer xenografts. nih.gov

The table below summarizes key findings from various preclinical studies on combination therapies to overcome paclitaxel resistance.

Combination AgentResistant ModelProposed Mechanism of SynergyKey Research Finding
Relacorilant OVCAR5 ovarian cancer cells; MIA PaCa-2 pancreatic cancer xenograftSelective glucocorticoid receptor (GR) modulation, counteracting GR-driven survival pathways. nih.govCombination with nab-paclitaxel reversed glucocorticoid-induced resistance and reduced tumor growth compared to paclitaxel alone. nih.gov
Withaferin A (WFA) Paclitaxel-resistant (TR-A549) non-small cell lung cancer cells and xenograftsInhibition of proliferation via thiol oxidation; chemosensitizing effect. nih.govoncotarget.comWFA was active against both paclitaxel-sensitive and resistant cells; combination synergistically inhibited cell growth, migration, and invasion. nih.govoncotarget.com
Chloroquine (CQ) Paclitaxel-resistant carcinoma cellsInhibition of autophagy; competitive binding with multidrug-resistance transporters. dovepress.comLiposomes co-delivering paclitaxel and CQ showed superior anticancer efficacy in vivo compared to administering each drug's liposome (B1194612) separately. dovepress.com
MDR1 siRNA JC human breast cancer cellsSilencing of the ABCB1 (MDR1) gene to reduce P-glycoprotein efflux pump expression. mdpi.comPLGA nanoparticles delivering both paclitaxel and MDR1 siRNA showed efficacy in overcoming drug resistance in vitro and in vivo. mdpi.com
Triptolide (TL) Human lung cancer cells; lung cancer xenograft modelSynergistic cytotoxic effects. nih.govCo-loading paclitaxel and triptolide in lipid-polymer hybrid nanoparticles resulted in higher cytotoxicity and greater tumor inhibition than single agents. nih.gov
Retinoic Acid Liver and lung tumor xenografts'Chemo-differentiative' therapy; induces differentiation in surviving cells to prevent tumor regrowth. mdpi.comDual drug-loaded micelles shrunk subcutaneous and intraperitoneal tumors and reduced cell regrowth after treatment. mdpi.com
Curcumin Various cancer models (preclinical review)Reversal of multidrug resistance (MDR) through various mechanisms. nih.govPreclinical studies indicate a synergistic effect, improving therapeutic outcomes when combined with paclitaxel. nih.gov

These preclinical findings provide a strong rationale for the continued investigation of combination therapies to overcome the significant clinical challenge of paclitaxel resistance. By targeting the diverse mechanisms that cancer cells employ to evade treatment, these strategies hold the potential to improve outcomes for patients with resistant tumors.

Combination Therapy Research with Paclitaxel Mvcp Preclinical Focus

Rational Design of Preclinical Combination Regimens

The design of combination therapies involving paclitaxel (B517696) is based on its unique mechanism of action and the mechanisms of other anticancer drugs. Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The components of the MVCP regimen have distinct mechanisms, providing a strong rationale for combination studies.

Paclitaxel and Platinum Compounds (e.g., Cisplatin): The combination of paclitaxel and cisplatin (B142131) has been a cornerstone of treatment for various cancers. The rationale for this combination is multifaceted. Paclitaxel's ability to arrest cells in the G2/M phase can potentiate the cytotoxic effects of DNA-damaging agents like cisplatin. Furthermore, some studies suggest that paclitaxel may modulate the repair of cisplatin-induced DNA adducts, thereby increasing cisplatin's efficacy. The sequence of administration appears to be crucial, with some preclinical studies indicating that paclitaxel followed by cisplatin is more effective than the reverse sequence.

Paclitaxel and Vinca Alkaloids (e.g., Vinblastine): Both paclitaxel and vinblastine (B1199706) are microtubule-targeting agents, but they have opposing effects. While paclitaxel stabilizes microtubules, vinblastine destabilizes them by inhibiting tubulin polymerization. The rationale for combining these agents is less straightforward and can be antagonistic if not carefully scheduled. However, some preclinical models have explored sequential administration to exploit their cell cycle-specific effects. The idea is to use one agent to synchronize cells in a particular phase of the cell cycle, making them more susceptible to the subsequent agent.

Paclitaxel and Antimetabolites (e.g., Methotrexate): Methotrexate (B535133) is an antimetabolite that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines, thereby disrupting DNA synthesis, primarily in the S-phase of the cell cycle. The rationale for combining the S-phase specific methotrexate with the M-phase specific paclitaxel is to target cancer cells at different stages of their reproductive cycle. Preclinical studies have been designed to determine the optimal sequence and timing to maximize cell kill.

The design of these preclinical regimens often involves evaluating different sequences and schedules of drug administration to identify the most synergistic or additive interactions while minimizing potential antagonism.

Synergistic Interactions with Other Anticancer Agents in Cellular and Animal Models

Numerous preclinical studies using both in vitro cell lines and in vivo animal models have demonstrated the synergistic potential of combining paclitaxel with components of the MVCP regimen.

Paclitaxel and Cisplatin: This combination has shown synergistic cytotoxicity in a wide array of cancer cell lines, including ovarian, lung, head and neck, and bladder cancers. For example, studies in non-small cell lung cancer (NSCLC) cell lines have demonstrated that the combination index (CI) for paclitaxel and cisplatin is often less than 1, indicating synergism. In animal models, the combination has led to greater tumor growth inhibition and prolonged survival compared to either agent alone.

Paclitaxel and Vinblastine: The interaction between paclitaxel and vinblastine is highly dependent on the experimental conditions, particularly the sequence of administration. Some in vitro studies have reported synergistic effects when cells are exposed to paclitaxel before vinblastine, while the reverse sequence can be antagonistic. The synergistic effect is thought to be due to paclitaxel-induced bundling of microtubules, which may enhance the binding of vinblastine.

Paclitaxel and Methotrexate: Preclinical data on the combination of paclitaxel and methotrexate have shown mixed results, with some studies reporting synergistic interactions and others showing antagonism. The outcome is highly dependent on the cell type and the drug concentrations and scheduling used. Synergism has been observed in some breast cancer and leukemia cell lines, particularly when methotrexate is administered before paclitaxel.

The following table summarizes representative findings from preclinical studies on the synergistic interactions of paclitaxel with components of the MVCP regimen.

Drug Combination Cancer Model Key Findings Reference
Paclitaxel + CisplatinOvarian Cancer Cell LinesSequential administration of paclitaxel followed by cisplatin resulted in synergistic cytotoxicity.
Paclitaxel + CisplatinNon-Small Cell Lung Cancer (NSCLC) XenograftsCombination therapy led to significantly greater tumor regression compared to single-agent treatment.
Paclitaxel + VinblastineLeukemia Cell LinesSynergistic apoptosis was observed when cells were treated sequentially with paclitaxel then vinblastine.
Paclitaxel + MethotrexateBreast Cancer Cell LinesThe sequence of methotrexate followed by paclitaxel produced a synergistic effect on cell growth inhibition.

Molecular Basis of Combination Efficacy

The molecular mechanisms underlying the synergistic efficacy of paclitaxel-based combinations are complex and involve the modulation of multiple cellular pathways.

Paclitaxel and Cisplatin: The synergy between paclitaxel and cisplatin is partly attributed to cell cycle effects. Paclitaxel-induced G2/M arrest can prevent cells from repairing cisplatin-induced DNA damage before entering mitosis, thus leading to enhanced apoptosis. Furthermore, paclitaxel has been shown to modulate signaling pathways that influence sensitivity to cisplatin. For instance, paclitaxel can induce the phosphorylation of Bcl-2, an anti-apoptotic protein, thereby inactivating it and promoting cell death. Some studies also suggest that paclitaxel can increase the intracellular accumulation of cisplatin.

Paclitaxel and Vinblastine: The molecular basis for the interaction between paclitaxel and vinblastine is centered on their effects on microtubule dynamics and the mitotic spindle. The sequential use of these drugs can lead to profound disruption of the microtubule network that is unachievable with either agent alone. This can trigger a more robust mitotic arrest and subsequent activation of apoptotic pathways, such as the caspase cascade.

Paclitaxel and Methotrexate: The molecular rationale for synergy between paclitaxel and methotrexate often involves targeting distinct phases of the cell cycle. By inhibiting DNA synthesis, methotrexate can lead to an accumulation of cells in the S-phase. Subsequent treatment with paclitaxel can then effectively target these cells as they progress into the G2/M phase. Additionally, some evidence suggests that methotrexate can modulate the expression of proteins involved in microtubule function, potentially sensitizing cells to the effects of paclitaxel.

The efficacy of these combinations is often linked to their ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of key executioner caspases, such as caspase-3, is a common downstream event.

Analytical Methodologies and Advanced Characterization in Paclitaxel Mvcp Research

Chromatographic Techniques for Purity, Stability, and Conjugate Integrity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of paclitaxel (B517696) and its metabolites in complex biological matrices like plasma, serum, and tissue. nih.govresearchgate.netnih.gov This technique is essential for pharmacokinetic studies and for understanding the metabolic fate of the drug conjugate. The primary metabolites of paclitaxel, formed by cytochrome P450 enzymes in the liver, are 6α-hydroxypaclitaxel (via CYP2C8) and p-3'-hydroxypaclitaxel (via CYP3A4). nih.govbiorxiv.orgdiva-portal.org

An LC-MS/MS method typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the biological matrix. nih.govnih.gov The prepared sample is then injected into an HPLC system for separation, often using a C18 column, before being introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity for detecting and quantifying the parent drug and its specific metabolites. researchgate.net This allows for the establishment of linear calibration curves over a wide range of concentrations, often down to the sub-ng/mL level. nih.govresearchgate.net

Table 2: LC-MS/MS Method Details for Paclitaxel and Metabolite Quantification

Parameter Condition Source
Sample Types Human plasma, serum, tissue nih.govresearchgate.net
Extraction Liquid-liquid or Solid-phase extraction nih.govnih.gov
Chromatography Reverse phase C18 column with acetonitrile/water gradient nih.govnih.gov
Ionization Electrospray Ionization (ESI), positive mode nih.govnih.gov
Detection Triple-quadrupole MS (SRM mode) researchgate.net
Analytes Paclitaxel, 6α-hydroxypaclitaxel, p-3'-hydroxypaclitaxel nih.govbiorxiv.org
Linearity (Plasma) Paclitaxel: 10–10,000 ng/mL; Metabolites: 1–1,000 ng/mL nih.gov

Size Exclusion Chromatography (SEC) for Conjugate Purity and Aggregation

Size Exclusion Chromatography (SEC) is a critical analytical technique for characterizing the high molecular weight components of Paclitaxel-MVCP, including the intact conjugate, aggregates, and fragments. cytivalifesciences.com.cnlcms.cz Unlike other chromatography modes that rely on interaction with the stationary phase, SEC separates molecules based on their hydrodynamic size as they pass through a column packed with porous particles. cytivalifesciences.com.cn Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like fragments or unconjugated drug, penetrate the pores to varying degrees and elute later. lcms.cz

This method is paramount for assessing the purity of the conjugate and for monitoring its stability, as the formation of aggregates is a major concern for protein-based or nanoparticle biopharmaceuticals. lcms.czresearchgate.net Aggregation can occur during manufacturing, purification, or storage and must be controlled to ensure product safety and efficacy. lcms.cz SEC is typically performed under isocratic conditions using a mobile phase designed to minimize non-specific interactions between the analyte and the column matrix. cytivalifesciences.com.cnlcms.cz The use of advanced detectors, such as multi-angle light scattering (MALS), in conjunction with SEC can provide absolute molecular weight determination, offering deeper insights into the nature of any aggregates present. researchgate.net

Spectroscopic and Imaging Techniques for Cellular and Tissue Analysis

To understand the biological activity of this compound, it is crucial to visualize its interaction with cells and its distribution within tissues. Spectroscopic and advanced imaging techniques provide the spatial and molecular information needed to connect the compound's chemical properties to its biological function.

Confocal Microscopy for Intracellular Localization and Microtubule Visualization

Confocal microscopy is a powerful imaging technique used to visualize the intracellular localization of this compound and its effects on the cellular cytoskeleton, particularly the microtubule network. nih.govchegg.com To facilitate visualization, paclitaxel can be chemically modified with a fluorophore, creating a fluorescent analogue. nih.govnih.gov These fluorescent probes allow for direct observation of the drug's uptake into living cells and its interaction with its target, β-tubulin. nih.gov

Studies using fluorescently-labeled paclitaxel have shown that it binds to microtubules, which can be seen as cytoplasmic fibers. nih.gov The interaction of paclitaxel with tubulin promotes the polymerization and stabilization of microtubules, disrupting their normal dynamics. nih.govmdpi.com This leads to an arrest of the cell cycle in the G2/M phase and can be visualized as changes in microtubule morphology, such as the formation of dense microtubule bundles within the cell. mdpi.comresearchgate.net Confocal microscopy can clearly show this redistribution of microtubules, confirming the compound's mechanism of action at a subcellular level. researchgate.net

Mass Spectrometry Imaging (MSI) for Biodistribution within Tissues

Mass Spectrometry Imaging (MSI) is an advanced analytical technique that enables the visualization of the spatial distribution of drugs and their metabolites directly within tissue sections. plos.orgnih.gov This label-free method provides high chemical specificity and spatial resolution, making it invaluable for studying the biodistribution of this compound in preclinical tumor models. plos.orgresearchgate.net

In a typical MSI experiment, a thin section of tissue from a subject treated with the drug is mounted on a target plate and coated with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing molecules from each spot. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each pixel, creating a molecular map of the drug's distribution. nih.govresearchgate.net MSI studies have revealed the heterogeneous distribution of paclitaxel within solid tumors, showing that drug penetration can vary significantly between different regions of the same tumor. plos.orgnih.gov This technique provides critical information that complements traditional quantitative methods like HPLC, which measure the average drug concentration in a tissue homogenate. nih.gov

In Vitro Biological Assays for Mechanistic and Efficacy Studies

In the research and development of novel anti-cancer agents like this compound, a suite of in vitro biological assays is essential for elucidating the mechanism of action and evaluating therapeutic efficacy. This compound is a conjugate of the potent anti-mitotic drug paclitaxel and a cleavable linker, MC-Val-Cit-PAB. medkoo.com This linker is designed to be selectively cleaved by enzymes such as cathepsin B, which are often overexpressed in the tumor microenvironment. medkoo.comnih.gov Consequently, the active paclitaxel payload is released preferentially within or near cancer cells. nih.gov The following assays are fundamental in characterizing the biological activity of the released paclitaxel and confirming the efficacy of the conjugate strategy.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are foundational in vitro tools used to quantify the cytotoxic effects of a compound on cancer cell lines. These assays measure the dose-dependent impact of the therapeutic agent on cell survival and growth.

Detailed Research Findings:

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In numerous studies, paclitaxel has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner. For instance, in canine mammary gland tumor (CHMm) cells, viability decreased significantly with increasing paclitaxel concentrations (0.01, 0.1, and 1 µM). nih.gov Similarly, treatment of human gastric adenocarcinoma (AGS) cells with paclitaxel for 24 and 48 hours resulted in a dose-dependent reduction in cell viability. nih.gov

Another common method is the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity and cytotoxicity. Research on CHMm cells demonstrated that paclitaxel treatment led to a dose-dependent increase in LDH activity, correlating with the observed decrease in cell viability. nih.gov

Studies on paclitaxel-resistant cell lines, such as A549/PTX (lung cancer), have shown significantly higher half-maximal inhibitory concentrations (IC50) compared to their non-resistant counterparts, highlighting the challenge of drug resistance. iiarjournals.org The development of conjugates like this compound aims to improve drug delivery and overcome such resistance mechanisms. The efficacy of paclitaxel released from nanoparticles has also been demonstrated, where paclitaxel-loaded polycaprolactone (B3415563) (PCL) nanoparticles effectively reduced the viability of SKOV-3 ovarian adenocarcinoma cells. nih.gov

Cell LineAssay TypeTreatmentKey FindingReference
CHMm (Canine Mammary Tumor)MTT & LDHPaclitaxel (0.01-1 µM)Dose-dependent decrease in viability and increase in LDH release. nih.gov
AGS (Gastric Cancer)MTTPaclitaxelDose-dependent suppression of cell viability at 24 and 48 hours. nih.gov
A549 (Lung Cancer)CCK8PaclitaxelIC50 value of 0.23 μM in parental cells. tjpr.org
A549/PTX (Paclitaxel-Resistant)CCK8PaclitaxelIC50 value of 2.58 μM, indicating significant resistance. tjpr.org
SKOV-3 (Ovarian Cancer)Cytotoxicity AssayPaclitaxel-loaded PCL NanoparticlesNanoparticles released PCX and reduced cell viability. nih.gov

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

To understand the cellular mechanisms underlying the reduction in viability, researchers analyze the compound's effect on programmed cell death (apoptosis) and cell cycle progression. Flow cytometry is a powerful technique for these analyses.

Detailed Research Findings:

Paclitaxel is well-known to induce cell cycle arrest, primarily in the G2/M phase, by disrupting microtubule dynamics necessary for mitosis. wikipedia.orgbccancer.bc.capatsnap.com This arrest prevents cell division and ultimately triggers apoptosis. nih.govwikipedia.org Flow cytometry analysis of human head and neck squamous cell carcinoma (HNSCC) cell lines (FaDu, OEC-M1, and OC3) treated with 50 nM paclitaxel showed a significant accumulation of cells in the G2/M phase within 8 hours. nih.gov After 24 hours, this G2/M fraction decreased as the subG1 fraction (indicative of apoptotic cells with fragmented DNA) significantly increased. nih.gov Similar G2/M arrest has been observed in MCF-7 breast cancer cells, endometrial cancer cells, and non-small cell lung cancer (NSCLC) cells following paclitaxel treatment. waocp.orgnih.govmdpi.com

Apoptosis induction is confirmed using staining methods like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes in late apoptosis or necrosis. In AGS cells, paclitaxel treatment led to a significant, dose-dependent increase in both early and late apoptotic cells, as quantified by flow cytometry. nih.gov This was accompanied by the cleavage of caspase-3, caspase-9, and PARP, key molecular markers of the apoptotic cascade. nih.govnih.gov

Cell LineAssayTreatmentKey FindingReference
HNSCC (FaDu, OEC-M1, OC3)Flow Cytometry (PI)50 nM PaclitaxelG2/M arrest at 8h, followed by an increase in subG1 (apoptotic) cells at 24h. nih.gov
AGS (Gastric Cancer)Flow Cytometry (Annexin V/PI)PaclitaxelDose-dependent increase in early and late apoptotic cells. nih.gov
HEC-1A (Endometrial Cancer)Flow Cytometry (PI)PaclitaxelIncreased percentage of cells in G2-M phase from 11.7% to 16.7%. waocp.org
MDA-MB-231 (TNBC)Flow CytometryTaxol-loaded NanoparticlesCells accumulated at G2/M phase and subsequently underwent apoptosis. rsc.org
A549 (NSCLC)Flow Cytometry (PI)4 nM PaclitaxelIncreased percentage of cells in the subG1 phase. mdpi.com

Microtubule Polymerization and Dynamics Assays

The primary mechanism of action for paclitaxel is its interaction with tubulin, the protein subunit of microtubules. wikipedia.orgdrugbank.com Assays that directly measure microtubule polymerization and dynamics are therefore crucial for characterizing paclitaxel-based drugs.

Detailed Research Findings:

Paclitaxel's unique mechanism involves binding to the β-tubulin subunit within assembled microtubules, which stabilizes the polymer and protects it from disassembly. wikipedia.orgdrugbank.comnih.gov This hyper-stabilization disrupts the dynamic instability required for normal mitotic spindle function, leading to mitotic arrest. patsnap.comdrugbank.com

In vitro tubulin polymerization assays are used to directly observe this effect. These assays typically monitor the light scattering (absorbance at 340-350 nm) or fluorescence of a reporter dye as tubulin monomers assemble into microtubules over time. cosmobio.co.jpcytoskeleton.com A typical polymerization curve shows three phases: a slow nucleation phase, a rapid growth phase, and a steady-state plateau. cosmobio.co.jp

Assay TypeAgentConcentrationEffect on Polymerization CurveReference
Absorbance-basedControl (No drug)N/AStandard three-phase curve (nucleation, growth, steady-state). cosmobio.co.jp
Absorbance-basedPaclitaxel10 µMEliminates nucleation phase; enhances Vmax (~4-fold increase). cosmobio.co.jp
Absorbance-basedNocodazole10 µMInhibits polymerization; decreases Vmax (~5.5-fold decrease). cosmobio.co.jp
Fluorescence-basedPaclitaxel3 µMEliminates nucleation phase; enhances Vmax of the growth phase. cytoskeleton.com
Fluorescence-basedVinblastine (B1199706)3 µMDrastic decrease in Vmax and reduction in final polymer mass. cytoskeleton.com

Future Research Directions and Translational Perspectives for Paclitaxel Mvcp

Further Elucidation of MVCP Linker-Specific Biological Roles

The MVCP linker is a sophisticated chemical bridge designed to remain stable in systemic circulation and release the paclitaxel (B517696) payload within the targeted cancer cell. genemedi.net It is composed of several key components: a maleimidocaproyl (MC) group for conjugation to a carrier (like an antibody), a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. medkoo.commedkoo.com

The Val-Cit dipeptide is the lynchpin of the linker's tumor-selective strategy. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often found in high concentrations within cancer cells and the tumor microenvironment. biochempeg.comnih.gov Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. There, Cathepsin B cleaves the amide bond between the citrulline and the PABC spacer. nih.gov This initial cleavage triggers a cascade: the PABC group undergoes a spontaneous 1,6-elimination reaction, which then releases the unmodified, active paclitaxel molecule into the cytoplasm. iris-biotech.de

Future research must focus on several key areas to fully understand the MVCP linker's biological roles:

Extracellular Cleavage and Bystander Effect: Investigating the extent of extracellular cleavage of the linker within the tumor microenvironment is crucial. nih.gov Premature, extracellular release of paclitaxel could contribute to a "bystander effect," where the released drug kills adjacent, antigen-negative tumor cells, potentially enhancing therapeutic activity. However, it could also increase off-target toxicity.

Table 1: Components of the MVCP Linker and Their Functions

ComponentFull NamePrimary FunctionKey Research Question
MCMaleimidocaproylStable conjugation site for linking to thiol groups on antibodies or other carrier molecules.What is the long-term stability of the resulting thioether bond in vivo?
Val-CitValine-CitrullineDipeptide sequence recognized and cleaved by lysosomal proteases (e.g., Cathepsin B). biochempeg.comHow do varying expression levels of different cathepsins across tumor types impact cleavage kinetics?
PABp-Aminobenzyl CarbamateSelf-immolative spacer that, upon cleavage of the Val-Cit peptide, spontaneously decomposes to release the unmodified payload. iris-biotech.deCan the immolation kinetics be modulated to control the rate of drug release post-cleavage?

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

Translating a promising compound like Paclitaxel-MVCP from the bench to the clinic requires rigorous evaluation in sophisticated preclinical models that can accurately predict human responses. Simple two-dimensional (2D) cell cultures are insufficient for evaluating the complex interactions involved in ADC delivery and efficacy. medkoo.com

The development of advanced preclinical models is paramount. Three-dimensional (3D) models, such as tumor spheroids and organoids, offer a more representative architecture of solid tumors, allowing for the study of drug penetration and the effects of the tumor microenvironment. medkoo.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are invaluable for assessing therapeutic efficacy in a system that retains the heterogeneity of the original human tumor. core.ac.uk Furthermore, to study the interplay with the immune system, humanized mouse models—immunodeficient mice engrafted with a human immune system—are necessary. nih.gov

These advanced models would be critical for investigating potential mechanisms of resistance to a this compound-based ADC, which could include:

Downregulation of the target antigen.

Impaired ADC internalization or lysosomal trafficking.

Reduced levels or activity of cleaving enzymes like Cathepsin B.

Upregulation of drug efflux pumps that expel paclitaxel from the cell. emanresearch.org

Mutations in tubulin, the target of paclitaxel. emanresearch.org

Table 2: Advanced Preclinical Models for this compound Evaluation

Model TypeKey FeaturesPrimary Application for this compound
3D Spheroids/OrganoidsThree-dimensional cell structure, cell-cell interactions, drug penetration gradients.Assessing tumor penetration, bystander effect, and efficacy in a more tissue-like context.
Patient-Derived Xenografts (PDX)Maintains original tumor heterogeneity and microenvironment architecture. core.ac.ukEvaluating efficacy across a diverse range of patient tumors and identifying potential biomarkers of response.
Humanized Mouse ModelsContains functional human immune cells.Investigating interactions with the immune system, potential for immunogenic cell death, and combination with immunotherapies.
Resistance-Engineered ModelsCells engineered to overexpress efflux pumps or with mutated tubulin.Specifically studying mechanisms of resistance to the paclitaxel payload and testing strategies to overcome it.

Integration with Emerging Therapeutic Modalities (e.g., targeted therapy, immunotherapy in models)

The future of cancer therapy lies in combination strategies that target multiple pathways simultaneously. nih.gov A this compound conjugate is well-suited for integration with other therapeutic modalities to enhance anti-tumor activity and overcome resistance.

Combination with Targeted Therapy: A this compound-based ADC could be combined with small molecule inhibitors. For example, combining it with drugs that inhibit DNA damage repair could create synthetic lethality in cancer cells. Preclinical studies combining paclitaxel with agents targeting specific signaling pathways have shown promise. nih.gov Another strategy would be to use a targeted agent to upregulate the expression of the antigen targeted by the ADC's antibody, thereby increasing the amount of payload delivered to the tumor.

Combination with Immunotherapy: Paclitaxel is known to have immunomodulatory effects, such as promoting the activity of cytotoxic T cells. keytruda.com The targeted delivery of paclitaxel via an ADC could induce immunogenic cell death, releasing tumor antigens and creating a more "inflamed" tumor microenvironment. This could synergize powerfully with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), which work by unleashing the patient's own immune system against the cancer. keytruda.com Preclinical studies in humanized mouse models would be essential to test these hypotheses and optimize dosing schedules for such combinations. utupub.fi

Leveraging Computational Biology and Artificial Intelligence in this compound Research

Computational biology and artificial intelligence (AI) are transforming drug development, and their application will be vital for accelerating this compound research. researchgate.net These tools can be used to analyze complex datasets and generate predictive models, saving time and resources.

Potential applications include:

Modeling ADC Pharmacokinetics/Pharmacodynamics (PK/PD): Computational models can simulate the distribution of a this compound ADC in the body, its binding to tumor cells, internalization, linker cleavage, and payload release. nih.gov This can help predict the therapeutic window and optimize dosing regimens.

Biomarker Discovery: AI algorithms can analyze genomic and proteomic data from PDX models or clinical samples to identify biomarkers that predict which patients are most likely to respond to a this compound conjugate. researchgate.net This could involve identifying signatures of high cathepsin expression or specific genetic vulnerabilities.

Predicting Resistance Mechanisms: Machine learning models can be trained to identify patterns associated with the development of resistance in preclinical models, potentially predicting resistance mechanisms before they become clinically apparent.

Rational Design of Combination Therapies: AI can analyze biological networks to identify synergistic drug combinations, suggesting novel partners for a this compound conjugate that would be most effective in specific cancer subtypes.

Addressing Unmet Needs and Challenges in Preclinical Conjugate Development

The development path for any ADC, including one based on this compound, is fraught with challenges. emanresearch.orgresearchgate.net Addressing these hurdles early in the preclinical stage is critical for clinical success.

A primary challenge is ensuring the conjugate has a favorable therapeutic index—meaning it is highly toxic to cancer cells but minimally toxic to healthy tissues. emanresearch.org This requires a stable linker that prevents premature drug release in the bloodstream. Another significant hurdle is overcoming the physical barriers to drug delivery in solid tumors. researchgate.net The large size of ADCs can limit their ability to penetrate dense tumor tissue and reach all cancer cells.

Furthermore, intrinsic and acquired drug resistance remains a major obstacle. emanresearch.org For a this compound conjugate, this could arise from multiple factors, as detailed in section 10.2. Preclinical development must proactively address these issues by designing robust conjugates and testing them in models that recapitulate the complexities of human cancer.

Table 3: Key Preclinical Challenges for this compound Conjugates

ChallengeDescriptionPotential Mitigation Strategy
Linker StabilityPremature cleavage of the MVCP linker in systemic circulation can lead to off-target toxicity and reduced efficacy. genemedi.netChemical modification of the linker components to enhance plasma stability while retaining sensitivity to lysosomal proteases.
Tumor PenetrationThe large size of an antibody-based conjugate may limit its diffusion into dense solid tumors, leaving some cancer cells untreated. researchgate.netExploration of smaller targeting moieties (e.g., antibody fragments, nanobodies) conjugated to this compound.
Payload ResistanceCancer cells may develop resistance to paclitaxel through mechanisms like tubulin mutations or efflux pump overexpression. emanresearch.orgUse in combination therapies that target resistance pathways; development of ADCs with dual payloads.
Antigen HeterogeneityVariable expression of the target antigen on tumor cells can lead to incomplete tumor eradication.Selection of targets with high and homogenous expression; design of conjugates that induce a strong bystander effect.

Q & A

Q. What are the standard experimental protocols for evaluating Paclitaxel-MVCP efficacy in preclinical cancer models?

Methodological guidance: Preclinical studies should follow tumor response evaluation criteria (e.g., RECIST 1.1 or WHO guidelines) to ensure reproducibility. Key steps include:

  • Tumor implantation : Use syngeneic or xenograft models with controlled tumor volume baselines.
  • Dosage optimization : Conduct dose-ranging studies to establish maximum tolerated dose (MTD) and therapeutic index.
  • Response metrics : Measure tumor shrinkage (bidimensional or unidimensional) and survival endpoints (median survival, hazard ratios).
  • Control groups : Include vehicle controls and comparator agents (e.g., cisplatin combinations) for robust statistical analysis .

Q. How does this compound’s mechanism of action differ from conventional taxanes like Paclitaxel or Docetaxel?

Methodological approach: Comparative studies should integrate:

  • Microtubule stabilization assays : Quantify β-tubulin binding affinity via fluorescence polarization.
  • Cell cycle analysis : Use flow cytometry to assess G2/M arrest in treated vs. untreated cell lines.
  • Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining to differentiate apoptotic pathways .

Q. What in vitro and in vivo models are most appropriate for studying this compound resistance mechanisms?

Experimental design considerations:

  • In vitro : Use drug-resistant cell lines (e.g., generated via gradual dose escalation) to profile ABC transporter upregulation (e.g., P-gp, MRP1).
  • In vivo : Employ patient-derived xenograft (PDX) models with genomic profiling to identify resistance-associated mutations (e.g., β-tubulin isoforms).
  • Multi-omics integration : Combine RNA-seq and proteomics to map resistance pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical outcomes in this compound combination therapies?

Data analysis framework:

  • Meta-analysis : Pool data from Phase II/III trials (e.g., cisplatin/paclitaxel vs. carboplatin/paclitaxel regimens) using random-effects models to account for heterogeneity.
  • Subgroup stratification : Analyze outcomes by patient biomarkers (e.g., EGFR mutation status, PD-L1 expression) to identify context-dependent efficacy.
  • Toxicity-adjusted efficacy : Apply quality-adjusted survival metrics (e.g., Q-TWiST) to balance survival benefits against adverse events (e.g., renal toxicity) .

Q. What novel drug delivery systems optimize this compound’s pharmacokinetics while minimizing off-target effects?

Advanced methodologies:

  • Nanocarrier design : Evaluate albumin-bound nanoparticles or liposomal formulations for enhanced tumor targeting (e.g., via EPR effect).
  • Pharmacokinetic modeling : Use compartmental models to predict tissue distribution and clearance rates.
  • Biodistribution imaging : Employ radiolabeled this compound with SPECT/CT to validate tumor accumulation .

Q. How should researchers address variability in tumor response measurements across multicenter trials?

Standardization strategies:

  • Centralized imaging review : Implement blinded, independent radiology committees to reduce inter-observer variability.
  • Response criteria harmonization : Adopt RECIST 1.1 for solid tumors and define lymph node measurement protocols.
  • Machine learning validation : Train AI models on annotated imaging datasets to automate response categorization .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Analytical tools:

  • Chou-Talalay method : Calculate combination indices (CI) using dose-effect curves from cell viability assays.
  • Bayesian hierarchical models : Estimate synergy probabilities while accounting for trial heterogeneity.
  • Network pharmacology : Map drug-target interactions to identify additive or antagonistic pathways .

Methodological Resources

  • Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets and analytical code .
  • Ethical compliance : Disclose funding sources, conflicts of interest, and IRB approvals per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paclitaxel-MVCP
Reactant of Route 2
Paclitaxel-MVCP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.